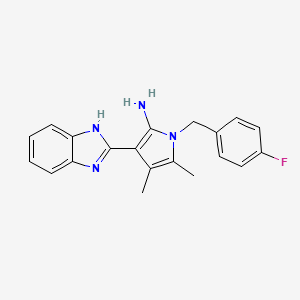

3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine

Description

The compound 3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine is a heterocyclic molecule featuring a benzimidazole core fused with a pyrrole ring. Key structural elements include:

- A benzimidazole moiety (providing aromaticity and hydrogen-bonding capacity).

- 4,5-Dimethyl substituents on the pyrrole ring (enhancing steric bulk and influencing solubility).

This compound is of interest in medicinal chemistry due to the benzimidazole scaffold’s prevalence in pharmaceuticals (e.g., antiparasitic and anticancer agents). However, its specific applications remain under investigation, necessitating comparative studies with analogs to elucidate structure-activity relationships (SARs).

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-4,5-dimethylpyrrol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4/c1-12-13(2)25(11-14-7-9-15(21)10-8-14)19(22)18(12)20-23-16-5-3-4-6-17(16)24-20/h3-10H,11,22H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTLICNXDMMUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)N)CC4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The next step involves the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. Finally, the dimethylpyrrole moiety is introduced via a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzimidazole or pyrrole rings.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with benzimidazole and pyrrole moieties exhibit significant anticancer properties. The presence of the benzimidazole ring in 3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine suggests potential activity against various cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

Benzimidazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound is hypothesized to possess similar properties, which could be beneficial in developing new antibiotics or antifungal agents. For instance, derivatives of benzimidazole have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's structure may also contribute to anti-inflammatory effects. Research on related compounds indicates that modifications in the benzimidazole structure can lead to significant reductions in inflammation markers, suggesting that this compound could be explored for treating inflammatory diseases .

Pharmacology

Mechanism of Action

The pharmacological profile of this compound is likely influenced by its ability to interact with various biological targets. Studies suggest that benzimidazole derivatives can act as inhibitors of specific enzymes involved in cancer progression and microbial resistance .

Case Studies

In a recent study, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications led to enhanced potency against specific cancer cell lines, highlighting the importance of structural diversity in drug development .

Materials Science

Potential Use in Nanotechnology

The unique structural features of this compound make it a candidate for applications in nanotechnology. Its ability to form stable complexes with metal ions could be exploited for developing nanomaterials with specific electronic or optical properties.

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to specific sites on proteins, while the fluorobenzyl and dimethylpyrrole groups can enhance the compound’s binding affinity and specificity. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences

The target compound differs from analogs in the series (e.g., 3a , 3c , 3d , 3e ) in three key aspects:

Core Heterocycle : The target compound contains a pyrrole ring fused to benzimidazole, whereas analogs in feature pyrimidine or imidazo[1,2-a]pyrimidine cores .

Substituents: The 4-fluorobenzyl group and pyrrole methyl groups are unique to the target compound. Analogs in incorporate substituents like 4-dimethylaminophenyl (3a) or anthracenyl (3c), which alter electronic and steric profiles .

Synthetic Routes : While compounds are synthesized via Povarov reactions (1H-benzo[d]imidazol-2-amine + aldehydes at 130°C for 3 hours), the target compound likely requires multi-step synthesis involving pyrrole functionalization .

Table 1: Structural Comparison

Physicochemical and Spectroscopic Properties

provides detailed spectroscopic data for analogs (e.g., IR, $^1$H/$^{13}$C NMR), enabling comparisons:

- IR Spectroscopy : The target compound’s N-H stretch (benzimidazole) is expected near 3400 cm$^{-1}$, aligning with analogs like 3a (3410 cm$^{-1}$) .

- $^1$H NMR : The 4-fluorobenzyl group would produce a doublet at ~7.3 ppm (aromatic H) and a singlet for the methylene group (~4.8 ppm). This contrasts with 3d , where 5,6-difluoro substituents cause downfield shifts in aromatic protons .

Table 2: Spectroscopic Data Comparison

Biological Activity

The compound 3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine is a derivative of benzimidazole and pyrrole, which are known for their diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that compounds with benzimidazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, derivatives based on these scaffolds have shown efficacy against Mycobacterium tuberculosis and other pathogenic bacteria. The presence of the 2-position dimethylpyrrole is crucial for enhancing antimycobacterial activity, as demonstrated in studies where analogues displayed minimum inhibitory concentrations (MIC) ranging from 0.40 to 25\,\mu g/mL against different strains of M. tuberculosis .

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human pulmonary fibroblasts and murine macrophages. The results suggest that certain derivatives possess selective cytotoxicity profiles, indicating potential for targeted cancer therapies while minimizing damage to normal cells .

3. Anticancer Potential

The benzimidazole derivatives have been extensively studied for their anticancer properties, showing activity against various cancer cell lines. Compounds similar to the target molecule have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzimidazole and pyrrole structures significantly influence biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Presence of fluorine atom | Increases lipophilicity and potency |

| Dimethyl substitutions | Enhances binding affinity to targets |

| Benzyl group | Improves selectivity against cancer cells |

Case Studies

Several studies have reported on the biological activity of compounds related to this compound:

- Antitubercular Activity : A study highlighted that analogues incorporating a pyrrole core exhibited potent inhibitory effects against M. tuberculosis with promising SAR leading to compounds with low cytotoxicity .

- Cytotoxicity Against Cancer Cell Lines : Research focused on benzimidazole derivatives showed significant anticancer activity in various human cancer cell lines, suggesting that modifications at specific positions could enhance efficacy .

- Antimicrobial Screening : A comprehensive screening revealed that certain derivatives displayed broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents against resistant bacterial strains .

Q & A

What synthetic methodologies are recommended for synthesizing 3-(1H-benzimidazol-2-yl)-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

- Core Synthesis Steps :

- Benzimidazole Formation : Start with 2-aminobenzimidazole derivatives and employ nucleophilic substitution or condensation reactions. For example, potassium carbonate (K₂CO₃) in DMF can facilitate coupling between benzimidazole and fluorobenzyl halides .

- Pyrrole Functionalization : Introduce the 4,5-dimethylpyrrole moiety via cyclization reactions using diketones or β-ketoesters under acidic conditions (e.g., acetic acid or HCl).

- Optimization Tips :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature Control : Maintain 80–100°C for condensation steps to balance reaction rate and byproduct formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Level: Basic

Methodological Answer:

- Spectroscopic Analysis :

- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm; pyrrole methyl groups at δ 2.1–2.5 ppm). Integrate DEPT-135 for quaternary carbon identification .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Crystallography :

How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial efficacy) of structurally similar benzimidazole derivatives?

Level: Advanced

Methodological Answer:

- Experimental Replication :

- Standardize assay conditions (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria).

- Validate cell lines/pathogen strains to rule out variability .

- Structural-Activity Analysis :

- Compare substituent effects (e.g., fluorobenzyl vs. chlorobenzyl groups) using molecular docking (AutoDock Vina) to assess binding affinity differences.

- Use QSAR models to correlate electronic (Hammett constants) or steric parameters with activity trends .

What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Level: Advanced

Methodological Answer:

- ADME Prediction :

- Software : SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Key Parameters :

- logP : Target 2–3 for optimal membrane permeability.

- Topological Polar Surface Area (TPSA) : < 140 Ų for oral bioavailability.

- Toxicity Profiling :

- Use ProTox-II to predict hepatotoxicity and mutagenicity. Cross-validate with Ames test data if available.

How can X-ray crystallography elucidate conformational flexibility in the benzimidazole-pyrrole core?

Level: Advanced

Methodological Answer:

- Data Collection :

- Conformational Analysis :

- Compare experimental bond lengths/angles with DFT-optimized structures (Gaussian 16, B3LYP/6-31G* basis set).

- Analyze thermal ellipsoids in CIF files to identify dynamic disorder or rotational barriers.

What strategies mitigate challenges in reproducing synthetic yields across laboratories?

Level: Advanced

Methodological Answer:

- Critical Variables :

- Moisture Control : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions).

- Catalyst Purity : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for coupling efficiency.

- Yield Optimization :

How can researchers validate the absence of polymorphic forms in crystallized samples?

Level: Advanced

Methodological Answer:

- Techniques :

- Contingency Plans :

- Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) to force polymorph conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.